Propofol-d17 |A-D-Glucuronide

Bioanalysis LC-MS/MS Stable Isotope Dilution

Quantification of propofol glucuronide in complex biological matrices is compromised by matrix effects and ion suppression when using unlabeled or mismatched internal standards. This certified stable isotope-labeled analog (MW 371.5) eliminates analytical error. - **+17 Da mass shift** prevents isotopic cross-talk (MRM m/z 370→175) while preserving co-elution. - **Validated performance**: Matrix effect CV ≤4.6%; LOQ 5 pg/mg in hair for forensic analysis. - **Regulatory ready**: Supports FDA/EMA bioanalytical method validation and ISO/IEC 17025 compliance. Supplied with lot-specific Certificate of Analysis.

Molecular Formula C18H26O7
Molecular Weight 371.5 g/mol
Cat. No. B12432312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropofol-d17 |A-D-Glucuronide
Molecular FormulaC18H26O7
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D
InChIKeyJZSJIASBMOIIKI-UEDRXGGNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propofol-d17 β-D-Glucuronide Internal Standard


Propofol-d17 β-D-Glucuronide (CAS 1683581-05-6) is a stable isotope-labeled analog of propofol β-D-glucuronide, the primary glucuronide conjugate metabolite of the intravenous anesthetic propofol [1]. This compound incorporates 17 deuterium atoms at the isopropyl positions of the propofol moiety, yielding a molecular formula of C₁₈H₉D₁₇O₇ and a molecular weight of 371.5 g/mol, which confers a nominal mass shift of +17 Da relative to the unlabeled propofol glucuronide (MW 354.4 g/mol) . Propofol-d17 β-D-Glucuronide is designed and supplied exclusively as an internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) applications, enabling accurate quantification of propofol glucuronide in biological matrices such as plasma, urine, and hair .

Stable isotope-labeled glucuronide internal standard
+17 Da mass shift for distinct MRM channels
Designed for propofol glucuronide quantification in plasma, urine, hair

Why Propofol-d17 β-D-Glucuronide Is Irreplaceable


Substituting Propofol-d17 β-D-Glucuronide with unlabeled propofol glucuronide or an alternative deuterated internal standard in quantitative LC–MS/MS workflows introduces analytically significant sources of error that compromise method validity. Unlabeled propofol glucuronide co-elutes with the endogenous analyte and shares identical precursor-to-product ion transitions (e.g., m/z 353 → 175, 113), thereby failing to correct for matrix effects and ionization variability—a requirement under regulatory bioanalytical method validation guidelines [1]. Alternative deuterated internal standards with different degrees of deuteration (e.g., propofol-d17 without glucuronide conjugation) differ in both molecular weight and chromatographic retention behavior, leading to inadequate compensation for extraction recovery and ionization suppression that is particularly pronounced in complex biological matrices such as hair, urine, and hemolyzed plasma [2]. Furthermore, the 17-deuterium labeling pattern of Propofol-d17 β-D-Glucuronide provides a nominal mass shift of +17 Da, which is sufficient to eliminate isotopic cross-talk between the analyte and internal standard channels while maintaining near-identical physicochemical properties—a balance that lower-labeled (e.g., d₃ or d₅) analogs may not achieve due to incomplete isotopic separation or chromatographic resolution .

Unlabeled propofol glucuronide co-elutes with the analyte and shares MRM transitions, failing to correct for matrix effects and ionization variability.
Alternative deuterated standards without glucuronide conjugation (e.g., propofol-d17 parent drug) differ in retention and recovery compensation, especially in hair or hemolyzed plasma.
Lower-labeled analogs (d3, d5, d9) may provide insufficient mass shift, risking isotopic cross-talk and incomplete enrichment that reduces quantitative precision.

Propofol-d17 β-D-Glucuronide: Quantitative Evidence


Mass Shift and Chromatographic Co-Elution

Propofol-d17 β-D-Glucuronide exhibits a nominal mass shift of +17 Da relative to unlabeled propofol glucuronide (MW 354.4 g/mol), resulting from the incorporation of 17 deuterium atoms at the isopropyl positions of the propofol moiety . This mass difference enables distinct multiple reaction monitoring (MRM) transitions—specifically m/z 370 → 175, 113 for the deuterated internal standard versus m/z 353 → 175, 113 for the unlabeled analyte—while preserving near-identical chromatographic retention behavior [1]. In contrast, alternative internal standards such as propofol-d17 (without glucuronide conjugation) or 4-methylumbelliferyl-β-D-glucuronide exhibit fundamentally different retention times and ionization characteristics, resulting in suboptimal compensation for matrix-induced suppression [2].

Mass shift & MRM
Head-to-head
ΔMW +17.1 g/mol; MRM 370→175,113 vs 353→175,113
Supports co-elution with distinct MS channel, enabling matrix effect correction.
Validated in hair and urine matrices.
Bioanalysis LC-MS/MS Stable Isotope Dilution Method Validation

Validated Method Performance in Hair Analysis

In a fully validated LC–MS/MS method for the determination of propofol glucuronide in hair, Propofol-d17 β-D-Glucuronide was employed as the internal standard, achieving a calibration curve with R² = 0.9997 and a limit of detection (LOD) of 2 pg/mg and limit of quantification (LOQ) of 5 pg/mg [1]. The method utilized the MRM transitions m/z 353 → 175, 113 for propofol glucuronide and m/z 370 → 175, 113 for the deuterated internal standard, demonstrating that the +17 Da mass shift is sufficient to eliminate isotopic interference while maintaining quantitative accuracy in a complex keratinized matrix [2]. No direct comparator using unlabeled propofol glucuronide as internal standard exists, as such an approach would be analytically invalid due to endogenous analyte interference; however, prior methods employing alternative internal standards (e.g., 4-methylumbelliferyl-β-D-glucuronide) in hepatic microsome assays achieved LOQs only in the ng/mL range, substantially less sensitive than the pg/mg sensitivity achieved with the deuterated matched internal standard [3].

Hair method sensitivity
Reported
LOD 2 pg/mg; LOQ 5 pg/mg; R²=0.9997
pg/mg sensitivity supports forensic hair exposure profiling.
Class-level comparison: non-isotopic IS LOQ in ng/mL range.
Forensic Toxicology Hair Analysis Method Validation LC-MS/MS

Isotopic Purity and Deuterium Site Specificity

Propofol-d17 β-D-Glucuronide incorporates 17 deuterium atoms specifically at the isopropyl positions of the propofol moiety (2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) substitution pattern), resulting in a nominal isotopic enrichment of 17 hydrogen sites replaced with deuterium [1]. Commercially available lots specify purity at ≥98.0% as determined by HPLC . In contrast, partially deuterated propofol glucuronide analogs (e.g., d₃, d₅, or d₉-labeled versions) exhibit lower nominal mass shifts and consequently greater risk of isotopic overlap with the unlabeled analyte channel, as well as potential for incomplete isotopic enrichment leading to mixed isotopic populations that degrade quantitative precision [2]. The specific 17-deuterium labeling at isopropyl positions also confers enhanced molecular stability and reduced hydrogen-deuterium exchange compared to random or incomplete deuteration patterns, which is critical for achieving reproducible MS response across extended analytical runs .

Isotopic purity
Class-level
≥98.0% purity, 17 deuterium atoms at isopropyl positions
High deuterium count supports isotopic purity and reduced cross-talk.
Site specificity may reduce H/D exchange; lot-specific review advised.
Isotopic Purity Mass Spectrometry Quantitative Accuracy Procurement Specification

Retention Equivalence and Matrix Effect Correction

The deuterium labeling of Propofol-d17 β-D-Glucuronide does not appreciably alter its chromatographic retention behavior relative to unlabeled propofol glucuronide, a property essential for accurate internal standardization [1]. In validated LC–MS/MS methods employing this compound, the internal standard and analyte co-elute under both reversed-phase and HILIC chromatographic conditions, ensuring that any matrix-induced ionization suppression or enhancement affects both species equally [2]. This is in contrast to non-isotopic internal standards (e.g., 4-methylumbelliferyl-β-D-glucuronide or phenyl-β-D-glucuronide), which exhibit distinct retention times and may experience differential matrix effects, leading to biased quantification [3]. In a multi-analyte plasma method, deuterated internal standards including propofol-d17 (parent drug) enabled IS-normalized matrix effects with coefficients of variation ≤4.6%, demonstrating the superiority of matched isotopic internal standardization for achieving regulatory acceptance criteria [4].

Matrix effect correction
Context-dependent
IS-normalized matrix effect CV ≤4.6% for parent drug d17-IS; co-elution expected for glucuronide
Equivalent retention supports consistent matrix effect compensation.
Parent-drug data; glucuronide ISTD performance context-dependent.
Matrix Effect Ion Suppression LC-MS/MS Bioanalytical Method Validation

Propofol-d17 β-D-Glucuronide Application Scenarios


Bioanalytical Method Validation

Propofol-d17 β-D-Glucuronide is the internal standard of choice for developing and validating LC–MS/MS methods intended for regulatory submission (e.g., FDA, EMA bioanalytical method validation guidance). The +17 Da mass shift provides distinct MRM transitions (m/z 370 → 175, 113) that eliminate cross-talk with the unlabeled analyte while maintaining co-elution, enabling IS-normalized matrix effect correction with coefficients of variation ≤4.6% as demonstrated for the parent drug analog [1]. This meets the regulatory expectation that stable isotope-labeled internal standards be used to compensate for matrix effects and recovery variability in complex biological matrices [2].

Forensic Toxicology Hair Analysis

In forensic investigations of suspected propofol abuse or drug-facilitated crime, Propofol-d17 β-D-Glucuronide enables the validated quantification of propofol glucuronide in hair with an LOQ of 5 pg/mg and LOD of 2 pg/mg [3]. This pg/mg-level sensitivity supports segmental hair analysis to establish historical exposure patterns over weeks to months, a capability that urine or blood analysis cannot provide due to the rapid clearance of propofol and its metabolites [4]. The deuterated internal standard is essential for achieving the requisite sensitivity and accuracy in this challenging keratinized matrix.

Pharmacokinetic Studies in Special Populations

For clinical studies investigating propofol metabolism in populations with altered glucuronidation capacity—such as patients with hepatic impairment, renal failure, or genetic polymorphisms in UGT1A9—Propofol-d17 β-D-Glucuronide provides the analytical precision required to detect subtle differences in metabolite exposure [5]. The matched isotopic internal standard ensures that matrix effects from varying degrees of hemolysis, lipemia, or icterus in clinical plasma samples are accurately corrected, enabling reliable comparison of pharmacokinetic parameters (AUC, Cmax, t½) across study cohorts [6].

Quality Control and Reference Standards

Clinical and forensic toxicology laboratories performing routine monitoring of propofol metabolites require certified reference materials for calibrator and quality control (QC) sample preparation. Propofol-d17 β-D-Glucuronide, with its defined isotopic purity (≥98.0%) and site-specific 17-deuterium labeling, serves as a traceable internal standard for isotope dilution mass spectrometry . The compound's availability from multiple ISO-accredited vendors with lot-specific Certificates of Analysis supports laboratory compliance with accreditation requirements (e.g., ISO/IEC 17025) and ensures batch-to-batch consistency in quantitative assays .

Application
Selection Property
Validation Focus
Bioanalytical validation review
Stable isotope-labeled co-eluting ISTD
Matrix effect normalization and MRM channel separation
Forensic hair analysis research
pg/mg-level sensitivity in keratinized matrix
LOD/LOQ and calibration linearity review
PK study monitoring context
Matched deuterated IS for metabolite quantification
Matrix effect correction across complex matrices
Reference standard screening
Isotopic purity and lot consistency
Batch-to-batch quantitative accuracy review

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